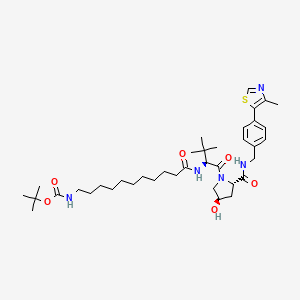

(S,R,S)-AHPC-C10-NHBoc

Description

Properties

Molecular Formula |

C38H59N5O6S |

|---|---|

Molecular Weight |

714.0 g/mol |

IUPAC Name |

tert-butyl N-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]carbamate |

InChI |

InChI=1S/C38H59N5O6S/c1-26-32(50-25-41-26)28-19-17-27(18-20-28)23-40-34(46)30-22-29(44)24-43(30)35(47)33(37(2,3)4)42-31(45)16-14-12-10-8-9-11-13-15-21-39-36(48)49-38(5,6)7/h17-20,25,29-30,33,44H,8-16,21-24H2,1-7H3,(H,39,48)(H,40,46)(H,42,45)/t29-,30+,33-/m1/s1 |

InChI Key |

FQBQNOYAEJYLSV-YLJHYDRVSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)OC(C)(C)C)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of the VHL Ligand in (S,R,S)-AHPC-C10-NHBoc: A Technical Guide to Targeted Protein Degradation

For Immediate Release

This technical guide provides an in-depth analysis of the function and significance of the von Hippel-Lindau (VHL) ligand component within the synthetic E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-C10-NHBoc. This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation (TPD), particularly those utilizing Proteolysis Targeting Chimeras (PROTACs).

Executive Summary

This compound is a key building block in the synthesis of PROTACs, a revolutionary class of therapeutic agents. Its modular design incorporates a potent VHL ligand, (S,R,S)-AHPC, a flexible C10 alkyl linker, and a Boc-protected amine for conjugation. The (S,R,S)-AHPC moiety is the cornerstone of this molecule's function, serving as the critical link to the cellular protein degradation machinery. By specifically binding to the VHL E3 ubiquitin ligase, it enables the recruitment of this enzyme to a designated protein of interest (POI), thereby initiating a cascade of events leading to the POI's targeted destruction. This guide will dissect the mechanism of action, provide quantitative binding data, detail essential experimental protocols for characterization, and visualize the underlying biological and experimental workflows.

The VHL Ligand: Hijacking the Ubiquitin-Proteasome System

The (S,R,S)-AHPC component of this compound is a derivative of the well-characterized VHL ligand, VH032.[1] Its primary and indispensable role is to act as a high-affinity anchor for the VHL E3 ubiquitin ligase complex.[2][3] In the context of a fully formed PROTAC, where a POI-binding ligand is attached to the Boc-protected amine of this compound, the VHL ligand facilitates the formation of a ternary complex between the POI and the VHL E3 ligase.[4] This induced proximity is the catalytic event that triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5] The VHL ligand, therefore, does not possess therapeutic activity on its own but is the essential "hijacking" element that redirects the cell's natural protein disposal system to eliminate disease-causing proteins.

Signaling Pathway of PROTAC-Mediated Degradation

The mechanism of action for a VHL-recruiting PROTAC can be visualized as a catalytic cycle. The PROTAC first binds to both the POI and the VHL E3 ligase, forming a ternary complex. This proximity allows for the transfer of ubiquitin from an E2-conjugating enzyme to the POI. Following polyubiquitination, the POI is recognized and degraded by the proteasome. The PROTAC is then released and can engage in another cycle of degradation.

Quantitative Data on VHL Ligand Binding

The efficacy of a VHL-based PROTAC is critically dependent on the binding affinity of its VHL ligand. High affinity ensures efficient recruitment of the E3 ligase at therapeutic concentrations. (S,R,S)-AHPC is a derivative of VH032, for which extensive binding data is available.

| Ligand | Binding Affinity (Kd) | Assay Method | Reference |

| VH032 | 185 nM | Isothermal Titration Calorimetry (ITC) | [1] |

| VH032 derivative (BODIPY FL VH032) | 3.01 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [6][7] |

| VH101 | 44 nM | Not Specified | [8] |

| VH298 | 80-90 nM | Not Specified | [9] |

Experimental Protocols

Accurate characterization of the interaction between the VHL ligand and the VHL protein, as well as the downstream degradation of the target protein, is paramount in PROTAC development. The following are detailed methodologies for key experiments.

VHL Ligand Binding Assays

This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand by the test compound.

-

Materials:

-

Test compound (e.g., this compound or a derived PROTAC)

-

6His-tagged human VHL protein complex

-

VHL-Red Ligand (fluorescent tracer)

-

Anti-6His Europium Cryptate-labeled antibody

-

Assay buffer (e.g., PROTAC Binding Buffer 1)

-

384-well low-volume white plates

-

HTRF-compatible plate reader

-

-

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

-

Reaction Setup: In a 384-well plate, add 5 µL of the test compound dilutions.

-

VHL Addition: Add 5 µL of the 6His-tagged VHL protein complex to each well.

-

Reagent Addition: Add 10 µL of a pre-mixed solution of VHL-Red Ligand and Anti-6His Europium Cryptate antibody.

-

Incubation: Seal the plate and incubate for 1 hour at room temperature.

-

Measurement: Read the plate on an HTRF-compatible plate reader, measuring the emission at both 620 nm (donor) and 665 nm (acceptor) wavelengths.

-

Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot it against the concentration of the test compound to determine the IC50 value.

-

This assay measures the change in the polarization of light emitted from a fluorescently labeled VHL ligand upon binding to the VHL protein.

-

Materials:

-

Test compound

-

Purified ELOB/ELOC/VHL complex

-

Fluorescent VHL probe (e.g., BDY FL VH032)

-

VHL Assay Buffer

-

Black, low-binding 96- or 384-well plates

-

Fluorescent microplate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Reagent Preparation: Thaw the ELOB/ELOC/VHL complex on ice and dilute to the desired concentration in VHL Assay Buffer.

-

Reaction Setup: To each well, add the diluted ELOB/ELOC/VHL complex. Add the test inhibitor at various concentrations.

-

Incubation: Incubate for a specified time (e.g., 60 minutes) at room temperature with gentle shaking.

-

Probe Addition: Dilute the fluorescent VHL probe to the working concentration in VHL Assay Buffer and add to each well.

-

Final Incubation: Incubate for an additional period (e.g., 30-60 minutes) at room temperature, protected from light.

-

Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., λex = 485 nm, λem = 528 nm for BDY FL).

-

Data Analysis: Calculate the change in millipolarization (mP) units and plot against the test compound concentration to determine the IC50.

-

PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

-

Materials:

-

Cell line expressing the protein of interest

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Cell culture reagents

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples to denature proteins.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

-

Detection: Add ECL substrate and capture the chemiluminescent signal.

-

Loading Control: Strip the membrane (if necessary) and re-probe with the loading control antibody.

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

-

PROTAC Development and Characterization Workflow

The development of a novel PROTAC is an iterative process that involves design, synthesis, and extensive biological evaluation.

Conclusion

The (S,R,S)-AHPC moiety within this compound is a highly engineered and potent VHL ligand that serves as the critical E3 ligase recruiting element in the design of PROTACs. Its ability to effectively hijack the VHL E3 ligase complex is fundamental to the entire mechanism of targeted protein degradation. A thorough understanding of its binding characteristics and the application of rigorous experimental protocols for the characterization of VHL engagement and subsequent protein degradation are essential for the successful development of novel VHL-based PROTAC therapeutics. This guide provides a foundational framework for researchers to advance their efforts in this exciting and rapidly evolving field.

References

- 1. selleckchem.com [selleckchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. medchemexpress.com [medchemexpress.com]

A Technical Guide to (S,R,S)-AHPC-C10-NHBoc for Targeted BET Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of the (S,R,S)-AHPC-C10-NHBoc E3 ligase ligand-linker conjugate in the development of Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of Bromodomain and Extra-Terminal (BET) family proteins. This document details the underlying mechanism, quantitative performance metrics of a representative PROTAC, and comprehensive experimental protocols for its evaluation.

Introduction to BET Protein Degradation

The BET protein family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. Their dysregulation is implicated in a variety of diseases, most notably cancer. PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of target proteins rather than simply inhibiting their function.[1][2]

A BET-targeting PROTAC typically consists of three components: a ligand that binds to a BET bromodomain, a linker, and a ligand that recruits an E3 ubiquitin ligase. The (S,R,S)-AHPC moiety is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase. When incorporated into a PROTAC, such as GNE-987, it facilitates the formation of a ternary complex between the BET protein and the VHL E3 ligase complex. This proximity induces the poly-ubiquitination of the BET protein, marking it for degradation by the proteasome.[2][3]

Mechanism of Action

The mechanism of action for a BET PROTAC utilizing the this compound linker-ligand follows a catalytic cycle, as illustrated in the signaling pathway diagram below. The PROTAC first binds to both the BET protein and the VHL E3 ligase, forming a ternary complex. This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the BET protein. The poly-ubiquitinated BET protein is then recognized and degraded by the 26S proteasome. The PROTAC is then released and can engage another BET protein and E3 ligase, continuing the degradation cycle.

Caption: Mechanism of BET Protein Degradation by a PROTAC.

Quantitative Data Presentation

The following tables summarize the in vitro performance of GNE-987, a potent chimeric BET degrader that incorporates a VHL ligand connected to a BET-binding moiety via a linker analogous to the C10 chain of this compound.[1]

Table 1: In Vitro Degradation of BRD4 by GNE-987 in EOL-1 Cells [4]

| Compound | DC50 (nM) | Dmax (%) |

| GNE-987 | 0.003 | >95 |

DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of protein degradation.

Table 2: In Vitro Cell Viability in Various Cell Lines [4]

| Cell Line | Compound | IC50 (nM) |

| EOL-1 | GNE-987 | 0.005 |

| HL-60 | GNE-987 | 0.015 |

IC50: Concentration required for 50% inhibition of cell viability.

Table 3: Inhibition of MYC Expression in MV-4-11 Cells [4]

| Compound | IC50 (nM) |

| GNE-987 | 0.010 |

IC50: Concentration required for 50% inhibition of MYC expression.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Western Blotting for BET Protein Degradation

This protocol is used to quantify the degradation of BET proteins following treatment with a PROTAC.

Materials:

-

Cell line of interest (e.g., EOL-1)

-

Complete cell culture medium

-

PROTAC stock solution (e.g., GNE-987 in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BRD4, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 pM to 100 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-BRD4 diluted 1:1000, anti-GAPDH diluted 1:5000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

Caption: Workflow for Western Blot Analysis of Protein Degradation.

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol measures the effect of a PROTAC on cell proliferation and viability.

Materials:

-

Cell line of interest

-

White, opaque 96-well plates

-

PROTAC stock solution

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells at a density of 2,000-5,000 cells per well in a 96-well plate and incubate overnight.

-

Treatment: Treat cells with a serial dilution of the PROTAC for 72 hours.

-

Assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Measure luminescence using a plate-reading luminometer.

-

Analysis: Calculate IC50 values by fitting the data to a four-parameter dose-response curve.

MYC Expression Assay (by qPCR or Western Blot)

This protocol assesses the downstream functional consequence of BET protein degradation by measuring the expression of the MYC oncogene.

For qPCR:

-

Treat cells with the PROTAC as described above.

-

Isolate total RNA using a suitable kit.

-

Perform reverse transcription to generate cDNA.

-

Conduct quantitative PCR (qPCR) using primers specific for MYC and a housekeeping gene (e.g., GAPDH).

-

Analyze the relative expression of MYC mRNA.

For Western Blot:

-

Follow the Western Blotting protocol described in section 4.1, using a primary antibody against c-Myc.

Conclusion

The this compound is a valuable chemical tool for the construction of potent BET-targeting PROTACs. As demonstrated by the data for GNE-987, PROTACs incorporating this or similar VHL ligand-linker systems can achieve picomolar degradation efficiencies and potent anti-proliferative effects in cancer cell lines. The detailed protocols provided herein offer a robust framework for the evaluation of novel BET degraders, facilitating further research and development in the field of targeted protein degradation.

References

The Emergence of (S,R,S)-AHPC-C10-NHBoc: A Key Building Block for Targeted Protein Degradation

(S,R,S)-AHPC-C10-NHBoc has emerged as a critical chemical tool in the rapidly advancing field of targeted protein degradation (TPD). This synthetic E3 ligase ligand-linker conjugate serves as a foundational component for the construction of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. Specifically, it incorporates the high-affinity (S,R,S)-AHPC ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 10-carbon alkyl linker terminating in a Boc-protected amine. This strategic design makes it an invaluable asset for researchers and drug developers focused on creating PROTACs, particularly those aimed at degrading Bromodomain and Extra-Terminal (BET) family proteins.

This technical guide provides a comprehensive overview of the discovery, synthesis, and application of this compound, tailored for professionals in the fields of chemical biology, medicinal chemistry, and drug development.

Core Concepts and Discovery

The development of this compound is rooted in the broader discovery of small molecule ligands for the VHL E3 ligase. The (S,R,S)-AHPC core, also known as VH032, is a well-established, potent binder to VHL. The ability to recruit VHL is a cornerstone of many successful PROTACs, as VHL is widely expressed across various tissues.

The "discovery" of this compound is less about a single serendipitous finding and more a result of rational design within the PROTAC field. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The 10-carbon alkyl chain of this particular conjugate offers a specific length and flexibility that can be optimal for bridging the VHL E3 ligase and certain target proteins, such as BET proteins. The terminal Boc-protected amine provides a convenient chemical handle for the subsequent attachment of a ligand for the protein of interest, typically through deprotection and amide bond formation.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in synthesis and biological assays.

| Property | Value |

| Molecular Formula | C₃₈H₅₉N₅O₆S |

| Molecular Weight | 713.97 g/mol |

| CAS Number | 2412055-13-9 |

| Appearance | Solid |

| Purity | Typically ≥95% |

| Solubility | Soluble in DMSO |

Synthesis of this compound: A Representative Protocol

While the precise, originally published synthesis of this compound is not detailed in a single public-domain source, a representative synthetic route can be constructed based on established chemical principles for the synthesis of similar VHL ligand-linker conjugates. The following protocol outlines a plausible and detailed methodology.

Overall Synthetic Strategy

The synthesis involves the coupling of the (S,R,S)-AHPC hydrochloride salt (the VHL ligand) with a pre-functionalized C10 linker that has a terminal Boc-protected amine and a carboxylic acid at the other end. This is a standard amide coupling reaction.

Materials and Reagents

-

(S,R,S)-AHPC hydrochloride

-

11-(Boc-amino)undecanoic acid

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

Experimental Procedure

-

Reaction Setup: To a solution of (S,R,S)-AHPC hydrochloride (1.0 eq) and 11-(Boc-amino)undecanoic acid (1.1 eq) in anhydrous DMF is added DIPEA (3.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for 10 minutes.

-

Coupling: HATU (1.2 eq) is added to the reaction mixture in one portion. The reaction is stirred at room temperature for 12-16 hours.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Workup: The reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the desired product, this compound.

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Mechanism of Action in PROTACs

This compound functions as a key intermediate in the synthesis of PROTACs. Once the Boc protecting group is removed to reveal a primary amine, a warhead (a ligand for a target protein) can be attached. The resulting PROTAC then hijacks the cell's ubiquitin-proteasome system to degrade the target protein.

Experimental and Synthetic Workflow

The overall workflow for the synthesis and utilization of this compound in the development of a PROTAC is a multi-step process that involves chemical synthesis, purification, and subsequent conjugation.

Conclusion

This compound stands as a testament to the power of rational design in chemical biology. Its development has provided researchers with a versatile and powerful tool to explore the vast potential of targeted protein degradation. As the field of PROTACs continues to evolve, the demand for well-characterized and readily accessible building blocks like this compound will undoubtedly grow, paving the way for the development of next-generation therapeutics for a wide range of diseases.

In-Depth Technical Guide: (S,R,S)-AHPC-C10-NHBoc (CAS 2412055-13-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C10-NHBoc is a synthesized E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 10-carbon alkyl linker with a terminal tert-butoxycarbonyl (Boc) protecting group. This compound is a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically those designed to target Bromodomain and Extra-Terminal (BET) proteins for degradation.

PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound conjugate provides the VHL-binding component and a versatile linker for attachment to a ligand targeting a protein of interest, such as a BET inhibitor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 2412055-13-9 |

| Molecular Formula | C₃₈H₅₉N₅O₆S |

| Molecular Weight | 713.97 g/mol |

| Appearance | Colorless to light yellow oil |

Mechanism of Action in PROTACs

When incorporated into a PROTAC, the (S,R,S)-AHPC moiety of the molecule serves as the recognition element for the VHL E3 ligase complex. The other end of the PROTAC molecule contains a ligand that binds to the target protein (e.g., a BET bromodomain). This dual binding induces the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.

Figure 1. PROTAC Mechanism of Action.

Application in BET-Targeted PROTACs

This compound is a precursor for the synthesis of potent BET degraders. A notable example is its use in the development of GNE-987, a highly potent chimeric BET degrader. GNE-987 was subsequently conjugated to an anti-CLL1 antibody to improve its pharmacokinetic properties for in vivo applications.[1]

Quantitative Biological Data

The following table summarizes the in vitro activity of a BET degrader derived from a similar chemical scaffold.

| Assay | Cell Line | Compound | Parameter | Value | Reference |

| BRD4 Degradation | EOL-1 | GNE-987 | DC₅₀ | 0.03 nM | [2][3] |

| Cell Viability | EOL-1 | GNE-987 | IC₅₀ | 0.02 nM | [2] |

| Cell Viability | HL-60 | GNE-987 | IC₅₀ | 0.03 nM | [2] |

| MYC Expression Inhibition | MV-4-11 | GNE-987 | IC₅₀ | 0.03 nM | [2] |

Experimental Protocols

The following are generalized protocols based on the application of similar BET degraders in the literature. Researchers should optimize these protocols for their specific experimental conditions.

Synthesis of a BET-Targeted PROTAC from this compound

This protocol outlines the general steps for synthesizing a BET-targeted PROTAC.

Figure 2. General Synthesis Workflow.

Procedure:

-

Boc Deprotection: Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM). Add an excess of trifluoroacetic acid (TFA) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Remove the solvent and TFA under reduced pressure to obtain the amine intermediate.

-

Coupling Reaction: Dissolve the amine intermediate and a BET ligand with a terminal carboxylic acid (e.g., a JQ1 derivative) in an appropriate solvent like dimethylformamide (DMF). Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA). Stir the reaction at room temperature until completion.

-

Purification: Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the final BET-targeted PROTAC.

BRD4 Degradation Assay

This protocol describes how to assess the degradation of BRD4 in a cellular context.

Materials:

-

EOL-1 (or other suitable) cells

-

BET-targeted PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer

-

Primary antibody against BRD4

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blot equipment

Procedure:

-

Cell Seeding: Seed EOL-1 cells in a multi-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the BET-targeted PROTAC. Include a DMSO-treated control.

-

Incubation: Incubate the cells for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them using an appropriate lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-BRD4 antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of BRD4 degradation at each PROTAC concentration. Calculate the DC₅₀ value.

Cell Viability Assay

This protocol is for determining the effect of the BET-targeted PROTAC on cell viability.

Materials:

-

EOL-1 or HL-60 cells

-

BET-targeted PROTAC

-

DMSO (vehicle control)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Multi-well plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Compound Treatment: Add serial dilutions of the BET-targeted PROTAC to the wells.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the luminescence or fluorescence using a plate reader.

-

Data Analysis: Normalize the data to the DMSO control and calculate the IC₅₀ value.

MYC Expression Inhibition Assay

This protocol measures the inhibition of MYC expression, a downstream target of BET proteins.

Materials:

-

MV-4-11 cells

-

BET-targeted PROTAC

-

DMSO (vehicle control)

-

ELISA kit for MYC or reagents for qPCR

Procedure (ELISA-based):

-

Cell Treatment: Treat MV-4-11 cells with different concentrations of the BET-targeted PROTAC for a defined period.

-

Cell Lysis: Lyse the cells and collect the supernatant.

-

ELISA: Perform an ELISA for c-MYC according to the manufacturer's protocol.

-

Data Analysis: Determine the concentration of c-MYC in each sample and calculate the IC₅₀ for MYC inhibition.

Signaling Pathway

The degradation of BET proteins, initiated by a PROTAC containing this compound, primarily impacts the transcriptional regulation of genes involved in cell proliferation and survival. A key downstream effector is the MYC oncogene, whose expression is highly dependent on BET protein function.

Figure 3. Downstream Signaling Effects.

Conclusion

This compound is a valuable chemical tool for the development of potent and specific PROTACs. Its high affinity for the VHL E3 ligase and the attached linker make it a versatile component for creating degraders against a wide range of protein targets, with demonstrated success in the degradation of BET proteins. The provided data and protocols serve as a comprehensive guide for researchers utilizing this compound in their drug discovery and chemical biology efforts.

References

The Critical Role of Stereochemistry in (S,R,S)-AHPC: A Guide for Drug Development Professionals

An In-depth Technical Guide on the Stereospecificity of a Key VHL Ligand for PROTACs

For researchers and scientists in the field of targeted protein degradation, the precise three-dimensional arrangement of atoms within a molecule is paramount to its function. This is particularly true for ligands that mediate the interaction between a target protein and an E3 ubiquitin ligase, the cornerstone of proteolysis-targeting chimeras (PROTACs). This technical guide delves into the stereochemistry of (S,R,S)-AHPC, a widely utilized von Hippel-Lindau (VHL) E3 ligase ligand, providing a comprehensive overview of its structure, the significance of its specific stereoconfiguration, and its application in the development of novel therapeutics.

The Molecular Architecture of (S,R,S)-AHPC

(S,R,S)-AHPC, also known as VH032-NH2, is a synthetic molecule designed to bind to the VHL protein.[1][2][3] Its chemical name is (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.[4][5] The designation "(S,R,S)" refers to the specific spatial orientation of substituents around the three chiral centers of the molecule. This precise stereochemistry is crucial for its high-affinity binding to the VHL protein, a necessary step in the recruitment of the VHL E3 ligase complex to a target protein for ubiquitination and subsequent degradation.

The importance of this specific stereoisomer is highlighted by the fact that other stereoisomers, such as the (S,S,S) configuration, are considered inactive and are often used as negative controls in experiments.[4] This underscores the highly specific nature of the molecular recognition between AHPC and the VHL protein.

Application in PROTAC Technology

(S,R,S)-AHPC serves as a foundational building block in the construction of PROTACs.[2][3] A PROTAC is a heterobifunctional molecule that consists of three components: a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as (S,R,S)-AHPC for VHL.[6][7][8] By simultaneously binding to both the target protein and the E3 ligase, the PROTAC brings them into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the target protein for degradation by the proteasome.

Several PROTACs have been synthesized using (S,R,S)-AHPC or its derivatives. For instance, (S,R,S)-AHPC-Me can be used to synthesize ARV-771, a potent degrader of BET proteins in castration-resistant prostate cancer cells with a DC50 of less than 1 nM.[9][10] Another example is GMB-475, which incorporates an (S,R,S)-AHPC-based VHL ligand to induce the degradation of the BCR-ABL1 fusion protein with an IC50 of 1.11 μM in Ba/F3 cells.[3]

Quantitative Analysis of (S,R,S)-AHPC-based PROTACs

The efficacy of PROTACs is often quantified by their ability to induce the degradation of the target protein. The following table summarizes the degradation data for PROTACs that utilize an (S,R,S)-AHPC core.

| PROTAC Name | Target Protein | Cell Line | Degradation Metric | Value |

| ARV-771 | BET proteins | Castration-resistant prostate cancer cells | DC50 | <1 nM[10] |

| GMB-475 | BCR-ABL1 | Ba/F3 cells | IC50 | 1.11 μM[3] |

| AHPC(Me)-C6-NH2 | FBXO22 | Jurkat cells | DC50 | 77 nM[11] |

The Ubiquitin-Proteasome Signaling Pathway

The mechanism of action of (S,R,S)-AHPC-containing PROTACs relies on the hijacking of the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The following diagram illustrates this process.

Caption: Workflow of PROTAC-mediated protein degradation.

Experimental Protocols

While specific, detailed synthesis and experimental protocols are often proprietary or found within the supplementary information of peer-reviewed publications, the general methodologies for the synthesis and evaluation of (S,R,S)-AHPC and its derivatives can be outlined.

General Synthesis of (S,R,S)-AHPC

The synthesis of (S,R,S)-AHPC involves a multi-step process that typically includes:

-

Chiral Starting Materials: The synthesis begins with commercially available chiral precursors to establish the desired stereochemistry at each of the three chiral centers.

-

Peptide Coupling: Amide bond formation is a key step in assembling the molecule. Standard peptide coupling reagents are used to connect the different fragments of the molecule.

-

Purification and Characterization: The final product is purified using techniques such as flash chromatography or high-performance liquid chromatography (HPLC). The structure and stereochemistry are confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro Degradation Assay

To assess the ability of an (S,R,S)-AHPC-based PROTAC to induce protein degradation, a Western blot analysis is commonly performed.

-

Cell Culture and Treatment: A relevant cell line is cultured and then treated with varying concentrations of the PROTAC for a specified period.

-

Cell Lysis and Protein Quantification: The cells are lysed to release the cellular proteins. The total protein concentration is determined using a standard assay, such as the bicinchoninic acid (BCA) assay.

-

Western Blotting: Equal amounts of protein from each treatment group are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane.

-

Immunodetection: The membrane is incubated with a primary antibody that specifically recognizes the target protein, followed by a secondary antibody conjugated to an enzyme that allows for detection.

-

Data Analysis: The intensity of the bands corresponding to the target protein is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation. The DC50 value, the concentration at which 50% of the target protein is degraded, can then be calculated.

Conclusion

The stereochemistry of (S,R,S)-AHPC is a critical determinant of its function as a VHL ligand in the development of PROTACs. Its specific three-dimensional structure enables high-affinity and selective binding to the VHL E3 ligase, facilitating the targeted degradation of proteins of interest. A thorough understanding of its stereochemical properties, coupled with robust experimental validation, is essential for the successful design and optimization of novel protein-degrading therapeutics. For drug development professionals, the case of (S,R,S)-AHPC serves as a powerful reminder of the profound impact of stereoisomerism on biological activity.[12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (S,R,S)-AHPC hydrochloride ≥97% | 1448189-80-7 [sigmaaldrich.com]

- 5. (S,R,S)-AHPC Hydrochloride 2230958-14-0 | 東京化成工業株式会社 [tcichemicals.com]

- 6. Buy (S,R,S)-AHPC-C7-amine (dihydrochloride) | 2415256-17-4 [smolecule.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. a2bchem.com [a2bchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

The Role of (S,S,S)-AHPC as an Inactive Control in PROTAC-Mediated Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1] A key aspect of rigorous PROTAC development and validation is the use of appropriate negative controls to ensure that the observed protein degradation is a direct result of the intended mechanism of action. This technical guide provides an in-depth overview of (S,S,S)-AHPC, an essential inactive control for PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

(S,S,S)-AHPC is a stereoisomer of the active VHL ligand, (S,R,S)-AHPC.[2][3] The specific stereochemistry of (S,R,S)-AHPC is crucial for its high-affinity binding to the VHL E3 ligase.[4] By inverting the stereocenter at the hydroxyproline (B1673980) moiety to the (S) configuration, (S,S,S)-AHPC is rendered incapable of binding to VHL, thus serving as an ideal negative control to demonstrate VHL-dependent protein degradation.[2][5]

Data Presentation: Quantitative Comparison of Active vs. Inactive VHL Ligands and Their PROTACs

The efficacy of a PROTAC is determined by its ability to induce the degradation of a target protein, which is quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[6] A well-designed PROTAC experiment will demonstrate potent degradation with the active PROTAC, while the inactive control PROTAC shows no significant degradation.

Table 1: VHL Binding Affinity of AHPC Stereoisomers

| Compound | Stereochemistry | VHL Binding Affinity (Kd) | Efficacy |

| (S,R,S)-AHPC | Active | High (nM range) | Forms a stable ternary complex with VHL and the target protein. |

| (S,S,S)-AHPC | Inactive | No significant binding | Fails to recruit VHL and does not form a stable ternary complex. |

Table 2: Illustrative Degradation Profile of a Target Protein by an Active PROTAC and its Inactive Control

| Compound | Target Protein | Cell Line | DC50 | Dmax |

| Active PROTAC ((S,R,S)-AHPC based) | e.g., BRD4 | e.g., HeLa | <100 nM | >90% |

| Inactive Control PROTAC ((S,S,S)-AHPC based) | e.g., BRD4 | e.g., HeLa | No degradation observed | <10% |

Experimental Protocols

Synthesis of (S,S,S)-AHPC based PROTAC (Inactive Control)

The synthesis of an inactive control PROTAC involves coupling the (S,S,S)-AHPC VHL ligand to a linker and a warhead that binds to the protein of interest. The general synthetic strategy mirrors that of the active PROTAC, with the key difference being the use of the inactive (S,S,S)-AHPC stereoisomer.

General Synthesis Scheme:

-

Protection of Functional Groups: The synthesis often begins with protecting the functional groups of (S,S,S)-AHPC that are not involved in the desired coupling reactions.

-

Linker Attachment: The protected (S,S,S)-AHPC is then coupled to a bifunctional linker. Common linkers include polyethylene (B3416737) glycol (PEG) chains of varying lengths.

-

Warhead Conjugation: The (S,S,S)-AHPC-linker intermediate is then conjugated to the warhead, the molecule that binds to the target protein.

-

Deprotection: Finally, any protecting groups are removed to yield the final inactive control PROTAC.

For a detailed, step-by-step synthesis protocol, researchers should refer to established methods in the medicinal chemistry literature, adapting them for the specific linker and warhead of interest.

Western Blot Analysis of PROTAC-mediated Protein Degradation

Western blotting is a fundamental technique to quantify the degradation of a target protein following PROTAC treatment.[7][8]

Materials:

-

Cell line expressing the target protein (e.g., HeLa, HEK293)

-

Active PROTAC and (S,S,S)-AHPC inactive control PROTAC

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a dose-response of the active PROTAC and the (S,S,S)-AHPC inactive control PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO). In a separate well, co-treat cells with the active PROTAC and a proteasome inhibitor to confirm that degradation is proteasome-dependent.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration for all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Quantitative Proteomics for Selectivity Profiling

Quantitative proteomics is a powerful tool to assess the selectivity of a PROTAC and to confirm that the inactive control does not induce off-target degradation.[9][10]

Workflow:

-

Cell Treatment: Treat cells with the active PROTAC, the (S,S,S)-AHPC inactive control PROTAC, and a vehicle control.

-

Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.

-

Isobaric Labeling: Label the peptides from each condition with tandem mass tags (TMT) or other isobaric labels.

-

LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Process the mass spectrometry data to identify and quantify proteins across the different treatment groups. Identify proteins that are significantly downregulated by the active PROTAC but not by the inactive control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of an active PROTAC versus an inactive (S,S,S)-AHPC control.

Caption: Experimental workflow for Western blot analysis of PROTAC-mediated degradation.

Caption: Workflow for quantitative proteomics analysis of PROTAC selectivity.

References

- 1. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]

- 2. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ptglab.com [ptglab.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Advanced PROTAC and Quantitative Proteomics Strategy Reveals Bax Inhibitor-1 as a Critical Target of Icaritin in Burkitt Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

E3 Ligase Recruitment Using (S,R,S)-AHPC Based Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the utilization of (S,R,S)-AHPC-based ligands for the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase in the context of targeted protein degradation. This document details the core principles, quantitative data, experimental protocols, and signaling pathways relevant to the application of these ligands in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction to (S,R,S)-AHPC and VHL Recruitment

Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

The (S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) scaffold is a highly potent and well-validated ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most commonly recruited E3 ligases in PROTAC development. Its high binding affinity and favorable physicochemical properties make it an attractive choice for designing effective protein degraders. This guide will delve into the specifics of leveraging (S,R,S)-AHPC-based ligands for this purpose.

Quantitative Data on VHL Ligand Binding and PROTAC Performance

The efficacy of a PROTAC is contingent on several factors, including the binding affinity of its constituent ligands to their respective protein partners and the ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase). The following tables summarize key quantitative data for the (S,R,S)-AHPC-based VHL ligand and representative PROTACs derived from it.

| Ligand | Target | Binding Affinity (Kd) | Assay Method |

| VH032 ((S,R,S)-AHPC analog) | VHL E3 Ligase | 185 nM[1][2][3] | ITC |

Table 1: Binding Affinity of (S,R,S)-AHPC Analog to VHL. This table presents the dissociation constant (Kd) for the interaction between a well-characterized (S,R,S)-AHPC analog, VH032, and the VHL E3 ligase, as determined by Isothermal Titration Calorimetry (ITC).

| PROTAC | Target Protein(s) | Cell Line(s) | DC50 | Dmax | E3 Ligase Recruited |

| ARV-771 | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | <1 nM - <5 nM[4][5][6] | >90% | VHL |

| MZ1 | BRD4 (preferential) | H661, H838, HeLa, 22Rv1 | 8 nM - 24 nM[4] | >90% | VHL |

| LC-2 | KRAS G12C | NCI-H2030 | 250 - 760 nM | >90% | VHL |

| AHPC(Me)-C6-NH2 | FBXO22 | Jurkat, MOLT-4 | 77 nM | 99% | VHL |

Table 2: Degradation Performance of (S,R,S)-AHPC-based PROTACs. This table summarizes the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for several exemplary PROTACs that utilize an (S,R,S)-AHPC-based ligand to recruit the VHL E3 ligase for the degradation of various target proteins in different cell lines.

Signaling Pathways and Mechanism of Action

The fundamental mechanism of action for an (S,R,S)-AHPC-based PROTAC involves hijacking the VHL E3 ligase machinery to induce the ubiquitination and subsequent proteasomal degradation of a target protein.

Figure 1: PROTAC Mechanism of Action. This diagram illustrates the catalytic cycle of a PROTAC. The (S,R,S)-AHPC-based PROTAC facilitates the formation of a ternary complex between the target protein of interest (POI) and the VHL E3 ligase complex. This proximity enables the transfer of ubiquitin (Ub) from an E2 conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to engage in another degradation cycle.

The VHL E3 ligase complex plays a crucial role in the cellular response to changes in oxygen levels by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for degradation under normoxic conditions. (S,R,S)-AHPC-based ligands mimic the binding of HIF-1α to VHL, thereby enabling the recruitment of this E3 ligase to novel protein targets.

Figure 2: VHL E3 Ligase Signaling Pathway and PROTAC Intervention. This diagram depicts the canonical role of the VHL E3 ligase in regulating the hypoxic response and how (S,R,S)-AHPC-based PROTACs co-opt this pathway. Under normoxic conditions, HIF-1α is hydroxylated, recognized by the VHL complex, and targeted for proteasomal degradation. In hypoxia, HIF-1α is stabilized and promotes the transcription of hypoxia-inducible genes. An (S,R,S)-AHPC-based PROTAC recruits the VHL complex to a new protein of interest, leading to its degradation irrespective of oxygen levels.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of (S,R,S)-AHPC-based PROTACs.

PROTAC Synthesis (General Amide Coupling)

This protocol outlines a general method for the synthesis of a PROTAC via amide coupling of an (S,R,S)-AHPC-linker conjugate with a ligand for the protein of interest.

Figure 3: PROTAC Synthesis Workflow. This flowchart outlines the key steps in a typical amide coupling reaction for the synthesis of a PROTAC molecule using an (S,R,S)-AHPC-linker with a carboxylic acid functional group and a protein of interest (POI) ligand with an amine functional group.

Materials:

-

(S,R,S)-AHPC-linker with a terminal carboxylic acid

-

Amine-functionalized POI ligand

-

Coupling agent (e.g., HATU)

-

Non-nucleophilic base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

-

Reagents for purification (e.g., HPLC solvents)

Procedure:

-

Dissolve the amine-functionalized POI ligand (1 equivalent) and the (S,R,S)-AHPC-linker-acid (1.1 equivalents) in anhydrous DMF.

-

Add the coupling agent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the progress of the reaction by liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, purify the crude product using reverse-phase high-performance liquid chromatography (HPLC) to yield the final PROTAC.

Ternary Complex Formation Assays

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Figure 4: SPR Workflow for Ternary Complex Analysis. This diagram illustrates the steps involved in using Surface Plasmon Resonance (SPR) to characterize the formation of a ternary complex. The VHL E3 ligase is immobilized on the sensor chip, and the binding of the PROTAC alone (binary) and the PROTAC in the presence of the protein of interest (ternary) is measured to determine kinetic parameters and cooperativity.

Procedure:

-

Immobilize the biotinylated VHL E3 ligase complex onto a streptavidin-coated SPR sensor chip.

-

To measure binary binding, inject a series of concentrations of the PROTAC over the sensor surface.

-

To assess ternary complex formation, inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the target protein.

-

Analyze the resulting sensorgrams to determine the association rate (kon), dissociation rate (koff), and the dissociation constant (KD) for both binary and ternary interactions.

-

Calculate the cooperativity factor (α) by comparing the binding affinity of the PROTAC to VHL in the presence and absence of the target protein.

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Procedure:

-

Binary Binding (PROTAC to VHL):

-

Place the purified VHL protein in the ITC sample cell.

-

Titrate the PROTAC solution into the sample cell.

-

Analyze the data to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

-

-

Ternary Complex Formation:

-

Prepare a solution of the VHL E3 ligase pre-saturated with the target protein in the ITC cell.

-

Titrate the PROTAC solution into the pre-formed VHL-target protein complex.

-

Analyze the data to determine the apparent KD for ternary complex formation and calculate the cooperativity.

-

Cellular Protein Degradation Assay (Western Blotting)

Western blotting is a widely used technique to quantify the reduction in the levels of a target protein following PROTAC treatment.

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

-

SDS-PAGE and Immunoblotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody.

-

Probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax.

-

Conclusion

(S,R,S)-AHPC-based ligands are invaluable tools for the recruitment of the VHL E3 ligase in the development of PROTACs. Their high binding affinity and well-characterized interactions provide a solid foundation for the design of potent and selective protein degraders. This technical guide has provided a comprehensive overview of the quantitative data, signaling pathways, and detailed experimental protocols necessary for researchers to effectively utilize these ligands in their drug discovery and development efforts. A thorough understanding and application of these principles and methodologies will be crucial for advancing the field of targeted protein degradation.

References

An In-depth Technical Guide to PROTAC Linkers: The C10 Chain in (S,R,S)-AHPC-C10-NHBoc

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the body's natural protein disposal system.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The linker, far from being a passive spacer, plays a pivotal role in the efficacy, selectivity, and pharmacokinetic properties of a PROTAC.[4][5] Its length, composition, and attachment points are critical determinants of the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[5]

This technical guide provides a comprehensive overview of PROTAC linkers, with a specific focus on the C10 alkyl chain within the context of the (S,R,S)-AHPC-C10-NHBoc E3 ligase ligand-linker conjugate. This conjugate incorporates the (S,R,S)-AHPC moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, and is utilized in the development of potent PROTACs, particularly those targeting the Bromodomain and Extra-Terminal (BET) family of proteins.[][7]

The PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, an enzyme that flags proteins for degradation.[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[2] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.[8] This catalytic mode of action allows PROTACs to be effective at sub-stoichiometric concentrations.[5]

Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

The Significance of the C10 Alkyl Linker in this compound

The this compound conjugate is a key building block for constructing VHL-recruiting PROTACs. The C10 alkyl chain serves as the linker component, connecting the (S,R,S)-AHPC VHL ligand to a point of attachment on the target protein ligand. Alkyl chains are a common choice for PROTAC linkers due to their synthetic tractability and the conformational flexibility they provide.[4][5]

Longer alkyl chains, such as the C10 chain, can offer several advantages:

-

Spanning Greater Distances: They can effectively bridge the distance between the VHL E3 ligase and the target protein, which is crucial for the formation of a stable and productive ternary complex.[5] Studies have shown that for some target-ligase pairs, longer linkers are necessary to achieve potent degradation.[5]

-

Enhanced Lipophilicity: Alkyl chains are hydrophobic, and a longer chain increases the overall lipophilicity of the PROTAC molecule.[4] This can improve cell permeability, a critical factor for PROTAC efficacy, as they need to cross the cell membrane to reach their intracellular targets.[9][10] However, excessive lipophilicity can also lead to poor solubility and off-target effects, highlighting the need for a balance.[5]

-

Conformational Flexibility: The C10 chain provides significant rotational freedom, allowing the PROTAC to adopt various conformations. This flexibility can be advantageous in facilitating the optimal orientation of the target protein and E3 ligase for efficient ubiquitination.[4]

Quantitative Data: The Case of a Potent BET Degrader

The importance of the linker is exemplified in the development of GNE-987, a highly potent chimeric BET degrader that utilizes a VHL-binding fragment connected to a BET binder via a ten-methylene spacer.[9] This PROTAC demonstrates picomolar cellular potencies.[4]

| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| GNE-987 | BRD4 | EOL-1 | 0.03 | >95 | [9] |

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

The development and evaluation of PROTACs involve a series of key experiments to characterize their synthesis, binding, and degradation activity.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves the coupling of this linker-ligand conjugate to a ligand for the protein of interest.

Caption: A generalized workflow for the synthesis of a PROTAC.

Detailed Protocol: Amide Coupling

A common method for coupling the this compound to a POI ligand containing a primary or secondary amine is through amide bond formation. The Boc protecting group on the amine of the linker would first need to be removed (e.g., using trifluoroacetic acid) to yield a free amine. This amine can then be coupled to a carboxylic acid on the POI ligand.

-

Activation of Carboxylic Acid: The carboxylic acid on the POI ligand is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF).

-

Coupling Reaction: The deprotected (S,R,S)-AHPC-C10-NH2 is added to the activated POI ligand solution. The reaction is stirred at room temperature until completion, which is monitored by LC-MS.

-

Work-up and Purification: The reaction mixture is worked up to remove excess reagents and byproducts. The crude PROTAC is then purified, typically by reverse-phase high-performance liquid chromatography (HPLC).

-

Characterization: The final purified PROTAC is characterized by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Western Blotting for Protein Degradation

Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.

Caption: A typical workflow for a Western Blot experiment to assess PROTAC efficacy.

Detailed Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to normalize for protein loading.

-

Detection and Analysis: Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. The target protein levels are normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control. This data is then used to determine the DC50 and Dmax values.

Ternary Complex Formation Assays

Assessing the formation of the ternary complex is crucial for understanding a PROTAC's mechanism of action. Several biophysical techniques can be employed for this purpose.

-

Surface Plasmon Resonance (SPR): Can be used to measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, as well as to characterize the formation of the ternary complex.

-

Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the thermodynamic parameters of binary and ternary complex formation.

-

NanoBRET™/FRET-based assays: These are in-cell assays that can monitor the proximity of the target protein and the E3 ligase in live cells upon PROTAC treatment.

Conclusion

The linker is a critical component of a PROTAC molecule, profoundly influencing its biological activity. The C10 alkyl chain in the this compound conjugate provides a versatile and effective linker for the development of potent VHL-recruiting PROTACs. Its length and flexibility can facilitate the formation of a stable and productive ternary complex, leading to efficient degradation of the target protein, as demonstrated by the picomolar potency of the BET degrader GNE-987. A thorough understanding of linker properties and the application of rigorous experimental protocols are essential for the rational design and optimization of next-generation PROTAC therapeutics.

References

- 1. thno.org [thno.org]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antibody Conjugation of a Chimeric BET Degrader Enables in vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. librarysearch.royalholloway.ac.uk [librarysearch.royalholloway.ac.uk]

- 8. Antibody Conjugation of a Chimeric BET Degrader Enables <i>in vivo</i> Activity [ouci.dntb.gov.ua]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Protocol for Cellular Application of (S,R,S)-AHPC-C10-NHBoc for Targeted Protein Degradation

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

(S,R,S)-AHPC-C10-NHBoc is a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). As an E3 ligase ligand-linker conjugate, it incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a 10-carbon alkyl linker with a terminal Boc-protected amine.[1][2] This molecule is designed for conjugation to a target protein ligand, creating a heterobifunctional PROTAC. This document provides a detailed protocol for the application of a PROTAC synthesized from this compound in a cell culture setting to induce the degradation of a target protein, with a focus on Bromodomain and Extra-Terminal (BET) proteins as a common target class.[1][2]

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system. The resulting ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[3] This targeted protein degradation offers a powerful alternative to traditional small molecule inhibition.

Mechanism of Action: VHL-based PROTAC

A PROTAC synthesized using this compound will recruit the VHL E3 ubiquitin ligase. The other end of the PROTAC will bind to the protein of interest (POI). This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Experimental Workflow

The general experimental workflow for evaluating a PROTAC involves several key stages, from initial cell treatment to final data analysis.

Quantitative Data Summary

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The impact on cell proliferation is measured by the IC50 (the concentration at which 50% of cell growth is inhibited). Below are representative data for well-characterized VHL-based BET degraders.

| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |

| MZ1 | BRD4 | HeLa | 29 | >90 | - | Zengerle et al., 2015 |

| ARV-771 | BET proteins | 22Rv1 | <1 | >95 | - | Raina et al., 2016 |

| BETd-260 | BET proteins | MNNG/HOS | 1.8 | - | 1.8 | [4] |

| BETd-260 | BET proteins | Saos-2 | 1.1 | - | 1.1 | [4] |

Experimental Protocols

Materials and Reagents

-

Cell Lines: A suitable cell line expressing the target protein of interest (e.g., for BET proteins, cell lines such as HeLa, 22Rv1, or various cancer cell lines like MDA-MB-231 for breast cancer, or MNNG/HOS for osteosarcoma can be used).[4]

-

Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

PROTAC Stock Solution: A PROTAC synthesized from this compound, dissolved in sterile DMSO to a high concentration (e.g., 10-50 mM). Store at -20°C or -80°C.

-

Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

-

Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.

-

Protein Assay Reagent: BCA or Bradford protein assay kit.

-

SDS-PAGE and Western Blotting Reagents: Acrylamide solutions, SDS, TEMED, APS, transfer buffer, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (against the target protein and a loading control like GAPDH or β-actin), and a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Chemiluminescent Substrate: ECL substrate for HRP.

-

Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercial luminescent assay kit (e.g., CellTiter-Glo®).

-

Multi-well plates: 6-well, 12-well, or 96-well plates as required.

Protocol 1: Assessment of Protein Degradation by Western Blot

-

Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere and grow for approximately 24 hours.

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC stock solution in fresh culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM). Remove the old medium from the cells and add the medium containing the PROTAC. Include a vehicle control (DMSO) at a concentration equivalent to the highest PROTAC concentration used.

-

Incubation: Incubate the cells for a desired period (e.g., 4, 8, 16, or 24 hours) to assess the time-course of protein degradation.

-

Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Protein Quantification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

Western Blotting:

-

Normalize the protein concentrations of all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then add the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium and add them to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or isopropanol (B130326) with 0.04 N HCl to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from a blank well. Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC50 value.